molecular formula C8H17ClO2Si B8733007 Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 78826-45-6

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8733007
CAS No.: 78826-45-6
M. Wt: 208.76 g/mol
InChI Key: JLJOXUGIGYMULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a useful research compound. Its molecular formula is C8H17ClO2Si and its molecular weight is 208.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78826-45-6

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetyl chloride

InChI

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3

InChI Key

JLJOXUGIGYMULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycolic acid (5.0 g, 66 mmol) in pyridine (65 ml) was purged with argon and then treated with tert-butyldimethylsilyl trifluoromethanesulfonate (42 g, 36 ml, 158 mmol) at 0° C., and the mixture was stirred for 2.5 hours. The 2-phase mixture was separated and the upper phase diluted with diethyl ether. This solution was cooled to 0° C., washed briefly with 10% hydrochloric acid, dried (MgSO4) and evaporated to the disilyl material (18 g, 97%). The disilyl material (3.48 g, 12.4 mmol) in dichloromethane (30 ml) at 0° C. was treated with DMF (6 drops) followed by oxalyl chloride (1.84 g, 1.30 ml, 14.50 mmol). After stirring for 3.5 hours, the solution was evaporated and the crude material purified by bulb-to-bulb distillation to afford the title product (60 mbar, 120° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
disilyl
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

© Copyright 2024 BenchChem. All Rights Reserved.